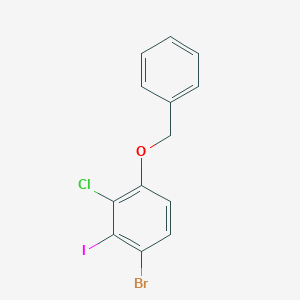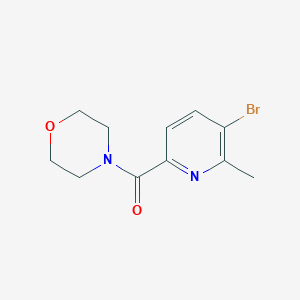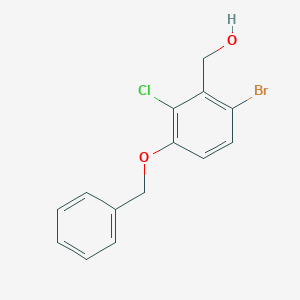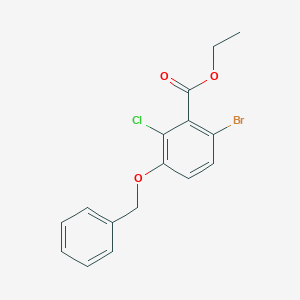
1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene is a chemical compound that belongs to the category of heterocyclic organic compounds . It is also known by its CAS number 56872-27-6 .
Molecular Structure Analysis
The molecular structure of this compound includes a benzene ring with a benzyloxy group, a bromine atom, a chlorine atom, and an iodine atom attached to it . The molecular formula is C13H10BrClO and the molecular weight is 297.57 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a boiling point of 366.808ºC at 760 mmHg, a melting point of 58-62ºC, a flash point of 175.639ºC, and a density of 1.471g/cm³ .Mechanism of Action
1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene is a reagent that is used to facilitate organic reactions. It acts as a nucleophile that can react with a variety of different molecules, including electrophiles such as alkyl halides, aldehydes, and ketones. The reaction of this compound with an electrophile results in the formation of a new covalent bond between the two molecules.
Biochemical and Physiological Effects
This compound has not been studied for its potential biochemical or physiological effects. As a result, there is currently no evidence to suggest that it has any biochemical or physiological effects on humans or other organisms.
Advantages and Limitations for Lab Experiments
1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene has several advantages for use in laboratory experiments. It is relatively inexpensive and readily available, and it can be used to facilitate a wide variety of reactions. It is also relatively non-toxic and has a low boiling point, making it easy to handle and store. However, it is highly reactive, and it is important to take appropriate safety precautions when working with it.
Future Directions
1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene has potential applications in a variety of scientific research fields. It could be used to synthesize a variety of compounds, including pharmaceuticals and agrochemicals, as well as polymers and other compounds. It could also be used as a catalyst for organic reactions, and as an intermediate in the synthesis of other compounds. Additionally, further research could be conducted to explore the potential biochemical and physiological effects of this compound.
Synthesis Methods
1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene can be synthesized through a series of reactions starting with the reaction of benzyl bromide and potassium iodide in acetonitrile. This yields 1-bromo-4-chloro-3-iodobenzene, which can then be reacted with benzyl alcohol in the presence of a base such as sodium hydroxide to yield this compound.
Scientific Research Applications
1-(Benzyloxy)-4-bromo-2-chloro-3-iodobenzene has been studied for its potential applications in various scientific research fields. It has been used as a reagent for the synthesis of a variety of compounds, including heterocyclic compounds, pharmaceuticals, and agrochemicals. It has also been studied for its potential use in the synthesis of polymers, as a catalyst for organic reactions, and as an intermediate in the synthesis of other compounds.
properties
IUPAC Name |
1-bromo-3-chloro-2-iodo-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrClIO/c14-10-6-7-11(12(15)13(10)16)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTWYLFOQIFKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)Br)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrClIO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














